(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

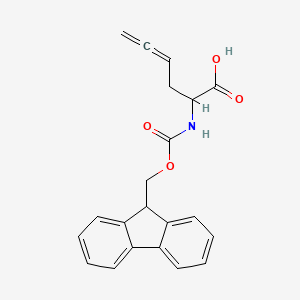

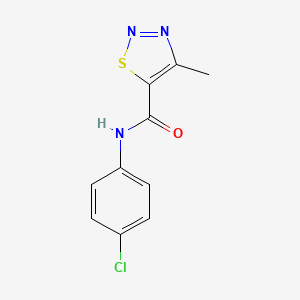

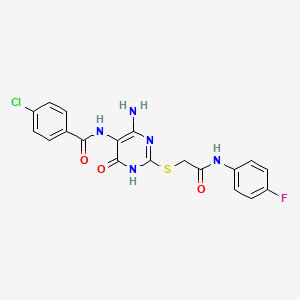

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine is a chemical compound with the CAS Number: 592466-87-0. It has a molecular weight of 236.27 and its IUPAC name is 2-methyl-4-nitro-5-(1-piperazinyl)aniline . The compound is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine can be represented by the InChI code: 1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3 . This indicates that the compound contains 11 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine are not available, amines in general are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

A study by Jotani, Wardell, and Tiekink (2018) explored the supramolecular associations in polymorphs of a compound structurally similar to (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine, revealing insights into the formation of charge-assisted hydrogen bonds and three-dimensional architectures in crystals. This has implications for the design and synthesis of new materials with specific properties for technological applications, such as organic semiconductors and molecular sensors Jotani, Wardell, & Tiekink, 2018.

Antimicrobial Activities

Bektaş et al. (2007) synthesized new derivatives involving piperazine structures and evaluated their antimicrobial activities. The study highlights the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the global challenge of antibiotic resistance Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Metal Complex Synthesis

Research by Büyükkıdan and Özer (2013) focused on synthesizing novel phenolic Mannich bases derived from piperazine and their metal complexes. These complexes have potential applications in catalysis, material science, and the development of pharmaceuticals due to their unique structural and electronic properties Büyükkıdan & Özer, 2013.

Polymer Science

Yu, Seino, and Ueda (1999) explored the synthesis of ordered polymers using piperazine as a monomer. This research contributes to the field of polymer science, where such ordered structures can have applications in creating advanced materials with specific mechanical, thermal, and chemical properties Yu, Seino, & Ueda, 1999.

Environmental Science

Goldman, Fine, and Rochelle (2013) investigated the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems. Understanding these reactions is crucial for developing safer and more efficient carbon capture methods, which are vital for environmental protection and combating climate change Goldman, Fine, & Rochelle, 2013.

Propiedades

IUPAC Name |

2-methyl-4-nitro-5-piperazin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGACZJWYUFXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCNCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2970579.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)

![1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970597.png)